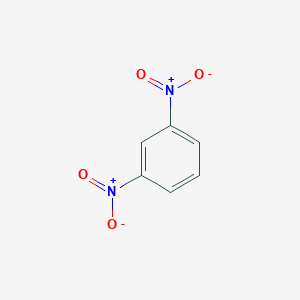![molecular formula C9H14N2O2 B052985 2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol CAS No. 118136-45-1](/img/structure/B52985.png)
2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazine derivative that is commonly used as a reagent in organic synthesis. In
Wirkmechanismus
The mechanism of action of 2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress.
Biochemische Und Physiologische Effekte
2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as potential neuroprotective effects. It has also been shown to have potential anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol in lab experiments is its versatility. It can be used in a variety of applications, from organic synthesis to the development of new drugs. Additionally, it is relatively easy to synthesize and purify. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Care must be taken when handling this compound, and appropriate safety precautions should be taken.
Zukünftige Richtungen
There are many potential future directions for research on 2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential targets in the body. Finally, there is potential for the development of new synthetic methods for the preparation of this compound and related derivatives.
Synthesemethoden
The synthesis of 2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol involves the reaction of 3,5,6-trimethylpyrazine-2-carboxylic acid with ethanolamine. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as sulfuric acid. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol has been used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of pyrazine derivatives. It has also been used in the development of new drugs and pharmaceuticals. Additionally, it has been studied for its potential anti-inflammatory and antioxidant properties.
Eigenschaften
CAS-Nummer |
118136-45-1 |
|---|---|
Produktname |
2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol |
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-(3,5,6-trimethylpyrazin-2-yl)oxyethanol |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(2)11-9(8(3)10-6)13-5-4-12/h12H,4-5H2,1-3H3 |
InChI-Schlüssel |
KCWMWGBAOWMAMF-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)C)OCCO)C |
Kanonische SMILES |
CC1=C(N=C(C(=N1)C)OCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















